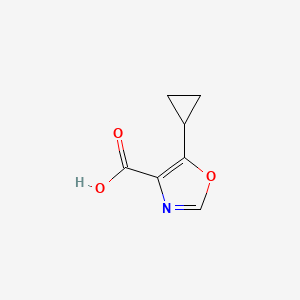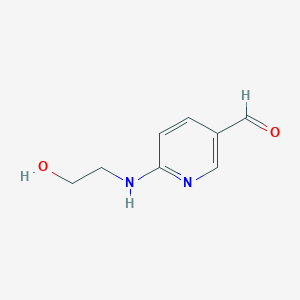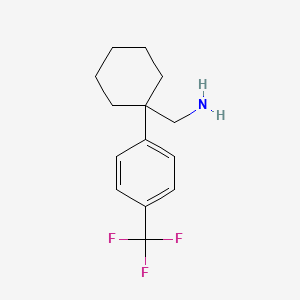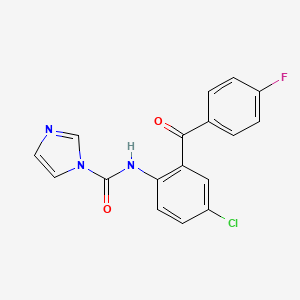![molecular formula C12H14F2N2O2 B1508472 1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine CAS No. 1093211-85-8](/img/structure/B1508472.png)
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine
描述
1-[(2,2-Difluoro-1,3-benzodioxol-5-yl)methyl]piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as "DFMDP" and is a member of the piperazine family of compounds. DFMDP is a white crystalline powder that is soluble in water and has a molecular weight of 245.23 g/mol.
作用机制
The mechanism of action of DFMDP is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and proteins involved in cancer cell growth and proliferation. DFMDP has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that DFMDP exhibits a range of biochemical and physiological effects. DFMDP has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. DFMDP has also been shown to have a positive effect on the immune system by increasing the production of cytokines and other immune system molecules.
实验室实验的优点和局限性
DFMDP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. DFMDP is also stable under a range of conditions, making it suitable for use in various experiments. However, the limitations of DFMDP include its potential toxicity, and it may not be suitable for use in certain types of experiments.
未来方向
There are several future directions for research on DFMDP. One area of research is to further investigate its potential as an anti-cancer agent and to identify the specific mechanisms by which it inhibits cancer cell growth. Another area of research is to explore its potential as an anti-inflammatory and anti-viral agent. Additionally, future research could focus on developing new synthesis methods for DFMDP and identifying new applications for this compound in various fields of scientific research.
科学研究应用
DFMDP has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of DFMDP is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. DFMDP has been shown to exhibit potent anti-cancer activity, and studies have also shown that it has potential as an anti-inflammatory and anti-viral agent.
属性
IUPAC Name |
1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O2/c13-12(14)17-10-2-1-9(7-11(10)18-12)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZINTHEMFDGTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC3=C(C=C2)OC(O3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342023 | |
| Record name | Difluoromethylenedioxybenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Difluoromethylenedioxybenzylpiperazine | |
CAS RN |
1093211-85-8 | |
| Record name | Difluoromethylenedioxybenzylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093211858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluoromethylenedioxybenzylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFLUOROMETHYLENEDIOXYBENZYLPIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ECS4JU9S88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1508392.png)












